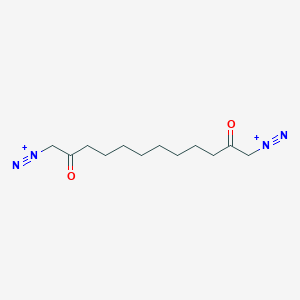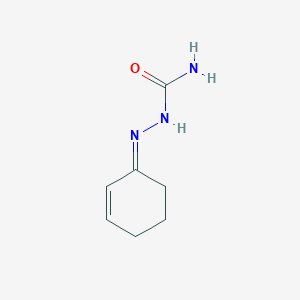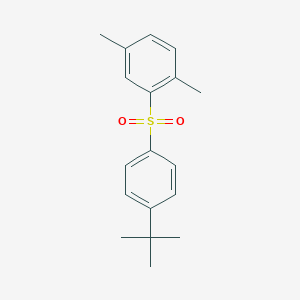![molecular formula C13H12O5 B296051 Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MOF and is synthesized through a specific method that involves several chemical reactions. In
Wirkmechanismus
The mechanism of action of MOF is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. MOF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MOF has been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
MOF has been shown to exhibit potent anti-inflammatory and antioxidant effects in various in vitro and in vivo models. In animal studies, MOF has been shown to reduce the production of inflammatory mediators and to improve antioxidant status. Additionally, MOF has been shown to exhibit antitumor activity in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MOF is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. Additionally, MOF is relatively easy to synthesize and has a low toxicity profile. However, one of the main limitations of MOF is its limited solubility in aqueous solutions, which can make it challenging to administer in certain applications.
Zukünftige Richtungen
There are several future directions for the study of MOF, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields. Additionally, the development of novel formulations and delivery systems may help to overcome the limitations of MOF, such as its limited solubility. Overall, the study of MOF has the potential to lead to the development of new therapeutics and materials with significant scientific and commercial value.
Synthesemethoden
The synthesis of MOF involves several chemical reactions, including the reaction of 2,5-dihydro-2,5-dioxofuran-4-carboxylic acid with methanol and thionyl chloride to produce methyl 2-(4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)benzoate. This intermediate is then reacted with sodium methoxide to produce the final product, methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate.
Wissenschaftliche Forschungsanwendungen
MOF has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, MOF has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. In the field of agrochemicals, MOF has been studied for its potential use as a herbicide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In materials science, MOF has been investigated for its potential use as a catalyst and as a component in the production of advanced materials.
Eigenschaften
Molekularformel |
C13H12O5 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
methyl 2-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C13H12O5/c1-8-7-11(18-12(8)14)17-10-6-4-3-5-9(10)13(15)16-2/h3-7,11H,1-2H3 |
InChI-Schlüssel |
FJAHBYKOAJAKRS-UHFFFAOYSA-N |
SMILES |
CC1=CC(OC1=O)OC2=CC=CC=C2C(=O)OC |
Kanonische SMILES |
CC1=CC(OC1=O)OC2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)

![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)



